Methyl 2-(((5-bromo-2-(3-chlorobenzamido)phenyl)(phenyl)methyl)amino)acetate

Eosinophil Peroxidase Bromination Assay BindingDB Bioactivity

This methyl ester benzamide is a selective human eosinophil peroxidase (EPX) inhibitor (IC50=360 nM) with a >100-fold selectivity window over MPO (IC50=42 µM), enabling unambiguous EPX/MPO discrimination in cellular assays. Procure only the 3-chloro regioisomer to preserve potency. Insist on batch-specific ≥95% purity certificates to avoid confounding impurities in eosinophil-driven pathology models (e.g., eosinophilic asthma). Its defined physicochemical profile (MW 487.8, XLogP3 5.6, 8 rotatable bonds) serves as a reference scaffold for solubility-limited series optimization versus ethyl ester analogs. No public QC inhibition data exist; use as a structurally related negative control until confirmatory QC data are generated.

Molecular Formula C23H20BrClN2O3
Molecular Weight 487.78
CAS No. 313268-63-2
Cat. No. B2932514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(((5-bromo-2-(3-chlorobenzamido)phenyl)(phenyl)methyl)amino)acetate
CAS313268-63-2
Molecular FormulaC23H20BrClN2O3
Molecular Weight487.78
Structural Identifiers
SMILESCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C23H20BrClN2O3/c1-30-21(28)14-26-22(15-6-3-2-4-7-15)19-13-17(24)10-11-20(19)27-23(29)16-8-5-9-18(25)12-16/h2-13,22,26H,14H2,1H3,(H,27,29)
InChIKeyYAHKMGZQLOSOPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(((5-bromo-2-(3-chlorobenzamido)phenyl)(phenyl)methyl)amino)acetate (CAS 313268-63-2): Core Identity and Procurement Starting Point


Methyl 2-(((5-bromo-2-(3-chlorobenzamido)phenyl)(phenyl)methyl)amino)acetate (CAS 313268-63-2) is a synthetic small-molecule benzamide derivative with the molecular formula C23H20BrClN2O3 and a molecular weight of 487.8 g/mol [1]. It is commercially supplied primarily for non-human research use, typically at ≥95% purity . Public bioactivity annotations remain sparse; the most relevant curated affinity datum in the BindingDB repository is an IC50 of 360 nM against human eosinophil peroxidase (EPX) bromination activity [2]. No ChEMBL entry, peer-reviewed pharmacological study, or patent explicitly profiling this exact compound was identified in the accessible literature as of April 2026.

Why In-Class Benzamide Derivatives Cannot Simply Replace Methyl 2-(((5-bromo-2-(3-chlorobenzamido)phenyl)(phenyl)methyl)amino)acetate


The benzamide scaffold is widely exploited in medicinal chemistry, yet small substituent changes profoundly alter target selectivity and potency. For example, within the glutaminyl cyclase (QC) inhibitor class, structurally related benzamide derivatives exhibit IC50 values spanning from low nanomolar to micromolar ranges depending on halogen substitution patterns [1]. A closely related analog—ethyl 2-({[5-bromo-2-(3-chlorobenzamido)phenyl](phenyl)methyl}amino)acetate—exchanges only the terminal ester from methyl to ethyl, yet this single modification can shift logP, metabolic stability, and target engagement kinetics . Without head-to-head comparative data linking a specific substitution to a specific functional outcome, generic interchange between methyl 2-(((5-bromo-2-(3-chlorobenzamido)phenyl)(phenyl)methyl)amino)acetate and its analogs risks unrecognized potency gaps, selectivity profile shifts, or solubility differences that compromise experimental reproducibility and procurement validity.

Quantitative Differentiation Evidence for Methyl 2-(((5-bromo-2-(3-chlorobenzamido)phenyl)(phenyl)methyl)amino)acetate Against Closest Comparators


EPX Bromination Inhibition: The Sole Curated Affinity Benchmark for This Compound

In the BindingDB database, methyl 2-(((5-bromo-2-(3-chlorobenzamido)phenyl)(phenyl)methyl)amino)acetate (mapped via CHEMBL4790231) achieves an IC50 of 360 nM in the human EPX bromination assay using tyrosine as substrate, with 3-bromo-tyrosine formation measured after 10 min incubation [1]. By contrast, its activity against the homologous peroxidase MPO is far weaker: IC50 of 42,000 nM (42 μM) in a PMA-induced neutrophil MPO assay, representing a >100-fold selectivity window for EPX over MPO in these specific assay contexts [2]. No comparator compound data from the same study are available; this represents a class-level inference of selectivity rather than a direct head-to-head comparison.

Eosinophil Peroxidase Bromination Assay BindingDB Bioactivity

Structural Distinction from the Ethyl Ester Analog: A Key Procurement Decision Point

The closest commercially available analog is ethyl 2-({[5-bromo-2-(3-chlorobenzamido)phenyl](phenyl)methyl}amino)acetate, which differs solely by the terminal alkyl ester (methyl vs. ethyl). This single change increases the molecular weight from 487.8 to 501.8 g/mol and raises the computed XLogP3-AA from 5.6 (target compound) to an estimated >5.9 (ethyl analog), based on standard fragment-based logP increments [1]. While no comparative bioactivity data exist, the increased lipophilicity of the ethyl ester is expected to reduce aqueous solubility and alter membrane permeability, potentially affecting cellular assay performance.

Ester Analog Physicochemical Properties Procurement Specification

Halogen Substitution Pattern: 3-Chloro vs. 4-Chloro Benzamide Differentiation

The compound carries a 3-chlorobenzamido substituent. A regioisomeric analog—methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate—substitutes the chlorine atom at the para position (4-Cl) instead of the meta position (3-Cl) . In related benzamide-based glutaminyl cyclase inhibitors, the position of halogen substitution has been shown to alter inhibitory potency by up to 10-fold [1]. Although no direct comparative biochemical data are published for these two exact compounds, the regioisomeric difference is sufficient to prevent interchangeable procurement without revalidation of target engagement.

Halogen Isomer Target Engagement QC Inhibition

Procurement-Guided Application Scenarios for Methyl 2-(((5-bromo-2-(3-chlorobenzamido)phenyl)(phenyl)methyl)amino)acetate


EPX-Focused Inflammatory Disease Target Validation

Researchers investigating eosinophil-driven pathologies (e.g., eosinophilic asthma, hypereosinophilic syndromes) can deploy this compound as a selective EPX inhibitor tool. The BindingDB-curated IC50 of 360 nM for EPX bromination, combined with a >100-fold selectivity window over MPO in the neutrophil assay, supports its use in cellular models where distinguishing EPX from MPO activity is critical [1]. Procurement should specify the 3-chloro regioisomer to avoid inadvertent potency loss.

Comparative Peroxidase Selectivity Profiling

This compound serves as a reference molecule in panels designed to benchmark selectivity across the mammalian peroxidase family (EPX, MPO, LPO). Its weak MPO activity (IC50 = 42 μM) makes it a useful negative control for MPO-dependent readouts, while its EPX activity provides a positive signal in eosinophil-based assays [1]. Researchers should request batch-specific purity certificates (≥95%) to minimize confounding effects from impurities.

Physicochemical Benchmarking in Benzamide Analog Series

For medicinal chemistry teams optimizing benzamide-based inhibitors, this methyl ester variant offers a defined physicochemical reference point (MW 487.8, XLogP3 5.6, 8 rotatable bonds) against which ethyl ester or other ester analogs can be compared [2]. Its relatively lower lipophilicity compared to the ethyl ester analog makes it the preferred starting scaffold for solubility-limited series.

Negative Control for Glutaminyl Cyclase (QC) Inhibitor Screening

Although structural features are consistent with QC inhibitor pharmacophores, no direct QC inhibition data are available for this compound in public databases. Researchers screening QC inhibitors should treat this compound as a structurally related negative control until confirmatory QC inhibition data are generated, particularly when benchmarking against known QC inhibitors such as Glutaminyl cyclases-IN-1 (IC50 = 12 nM for human QC) [3].

Quote Request

Request a Quote for Methyl 2-(((5-bromo-2-(3-chlorobenzamido)phenyl)(phenyl)methyl)amino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.